2-Bromo-4-methylnaphthalen-1-ol
Description
2-Bromo-4-methylnaphthalen-1-ol is a brominated naphthol derivative featuring a bromine atom at the 2-position and a methyl group at the 4-position of the naphthalene ring. This compound belongs to a broader class of halogenated aromatic alcohols, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. For example, bromonaphthols are typically synthesized via electrophilic aromatic substitution, halogenation, or ring-expansion reactions, as demonstrated in the synthesis of 2-bromo-7-chloronaphthalen-1-ol (82% yield) and other derivatives .
Properties
Molecular Formula |
C11H9BrO |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
2-bromo-4-methylnaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6,13H,1H3 |
InChI Key |
SXIKUWDEHINVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylnaphthalen-1-ol typically involves the bromination of 4-methylnaphthalen-1-ol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination of 4-methylnaphthalen-1-ol, with precise control over reaction parameters to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-methylnaphthalen-1-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 4-methylnaphthalen-1-ol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 4-Methylnaphthalen-1-ol.
Oxidation: 4-Methyl-1-naphthaldehyde or 4-methyl-1-naphthoquinone.
Reduction: 4-Methylnaphthalen-1-ol.
Scientific Research Applications
2-Bromo-4-methylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylnaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Table 1: Comparison of Bromonaphthol Derivatives
Key Observations:
- Substituent Effects on Yield: Electron-withdrawing groups (e.g., Cl, F, I) at the 5-, 6-, or 7-positions generally result in moderate to high yields (72–89%) due to enhanced stabilization of intermediates during synthesis . In contrast, methoxy groups (electron-donating) at the 6-position reduce yields (47%), likely due to steric hindrance or competing side reactions .
- Melting Points: Halogenated derivatives exhibit higher melting points (e.g., 78–81°C for 2-Bromo-7-chloronaphthalen-1-ol) compared to iodinated analogs (61–63°C), reflecting differences in molecular symmetry and intermolecular forces . The methyl group in this compound is expected to lower melting points relative to halogenated analogs due to reduced polarity.
- Positional Isomerism: 4-Bromo-1-naphthol (bromine at 4-position) would exhibit distinct reactivity compared to 2-bromo isomers, as substitution patterns influence electrophilic aromatic substitution rates and regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
